4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-17(4-3-16-11)12(20)9-6-18(7-9)13(21)10-5-14-1-2-15-10/h1-2,5,9H,3-4,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXILJAJCCAYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry, utilizing efficient catalytic systems and minimizing waste production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s unique structure allows it to bind effectively to its target enzymes, disrupting their normal function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one with structurally or functionally analogous piperazinone derivatives, focusing on synthesis, structural features, and biological activity.
Structural Analogues
Physicochemical Properties
| Property | Target Compound | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one | Quinazoline-piperazinone Hybrid |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol* | 295.7 g/mol | 520–550 g/mol |
| LogP (Predicted) | 1.5–2.5* | 2.1 | 3.8 |
| Hydrogen Bond Acceptors | 6–7* | 4 | 8 |
| *Estimated based on structural analogs. |
Biologische Aktivität
The compound 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential anti-tubercular properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against Mycobacterium tuberculosis, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperazine core linked to an azetidine and pyrazine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine and azetidine rings followed by the incorporation of the pyrazine group. Common synthetic routes include cyclization reactions utilizing specific catalysts under controlled conditions to optimize yield and purity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrazine ring engages in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to therapeutic effects .
Anti-Tubercular Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (MTB). For instance, a study evaluated several substituted derivatives for their ability to inhibit MTB growth, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.008 μM .
Table 1: Anti-Tubercular Activity of Selected Derivatives
| Compound | MIC (μM) | IC50 (μM) | IC90 (μM) |
|---|---|---|---|
| 6a | 1.35 | 2.18 | 3.73 |
| 6e | 0.008 | - | - |
| 6k | - | - | 4.00 |
These results indicate that modifications to the piperazine structure can enhance anti-tubercular potency significantly. The compounds were also assessed for cytotoxicity on human cells, showing low toxicity profiles, which is crucial for drug development .
Case Studies
A notable case study involved the synthesis of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Among these, several compounds displayed promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents against tuberculosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one, and how can purification challenges be addressed?
- Synthesis : Pyrazine-2-carbonyl intermediates are typically synthesized via coupling reactions. For example, substituted pyrazine-piperazine derivatives are prepared using peptide coupling reagents (e.g., HATU/DIPEA) in DMF under inert conditions . For azetidine-3-carbonyl linkages, azetidine rings may be functionalized via nucleophilic acyl substitution .
- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) is recommended. Impurities often arise from incomplete coupling; iterative recrystallization in ethanol or DMSO/water mixtures improves purity (>95%) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Spectroscopic Methods :
- 1H/13C NMR : Confirm piperazin-2-one carbonyl resonance at ~165-170 ppm and pyrazine aromatic protons at ~8.5-9.5 ppm .
- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ for C17H20N6O3: expected m/z 357.16) .
- HPLC-PDA : Purity assessment with a C18 column (λ = 254 nm); retention time comparison against standards .
Q. What are optimal solubility and storage conditions to ensure stability?
- Solubility : Analogous compounds (e.g., Nutlin-3) dissolve in DMSO (up to 100 mM) and ethanol (30 mg/mL) . Pre-warm DMSO to 37°C to avoid precipitation.
- Storage : Lyophilized powder stored at -20°C in airtight, light-protected vials retains stability for >12 months. Avoid freeze-thaw cycles; aliquot working solutions .
Advanced Research Questions
Q. How does substitution on the azetidine and piperazin-2-one moieties influence bioactivity?
- SAR Insights :
- Pyrazine-2-carbonyl : Critical for target engagement in anti-tubercular agents (IC50: 1.35–2.18 μM against Mtb H37Ra). Electron-withdrawing groups enhance binding to mycobacterial enzymes .
- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases conformational rigidity, potentially improving selectivity (e.g., PARP inhibitors with azetidine show 10-fold higher potency than piperidine analogs) .
- Table 1 : Bioactivity of Analogous Compounds
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Pyrazine-piperazine derivatives | Mtb H37Ra | 1.35 μM | |
| Nutlin-3 (MDM2/p53) | Cell-based assay | 0.1 μM |
Q. What experimental models are suitable for evaluating anti-tubercular efficacy?
- In Vitro :
- Mycobacterium tuberculosis H37Ra culture in Middlebrook 7H9 broth; measure IC50 via resazurin microtiter assay (REMA) .
- Cytotoxicity screening in Vero cells (CC50 > 50 μM indicates selectivity) .
- In Vivo :
- Murine TB model (C57BL/6 mice infected via aerosol); assess bacterial load (CFU) in lungs after 4-week oral dosing .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Potential Causes :
- Stereochemistry : Enantiomers (e.g., (+)- vs. (-)-Nutlin-3) exhibit divergent MDM2 binding (e.g., (-)-Nutlin-3 shows no activity) . Ensure chiral purity via chiral HPLC .
- Assay Conditions : Varying serum concentrations in cell media alter compound bioavailability. Standardize assays using 10% FBS and 48-hour exposure .
- Methodological Mitigation :
- Use orthogonal assays (e.g., SPR for binding affinity, qRT-PCR for p53 activation) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
